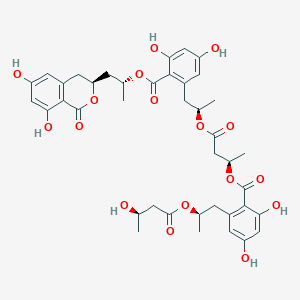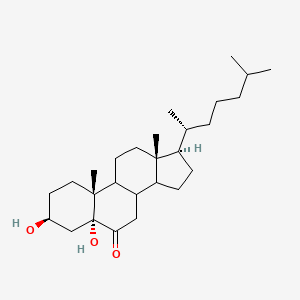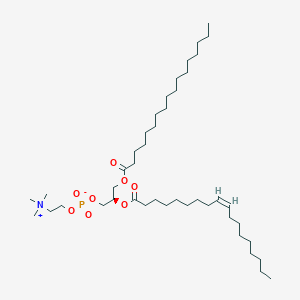
1-heptadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-heptadecanoyl-2-oleoyl-sn-glycero-3-phosphocholine is a 1,2-diacyl-sn-glycero-3-phosphocholine in which the 1- and 2-acyl groups are specified as heptadecanoyl and oleoyl respectively. It derives from an oleic acid and a heptadecanoic acid.
Aplicaciones Científicas De Investigación
Lipid-Linked Desaturation in Plant Microsomal Membranes
Sperling and Heinz (1993) explored the role of similar phospholipids in lipid-linked desaturation in plant microsomal membranes. They synthesized analogs, including 1-O-(9-cis-octadecenyl)-sn-glycero-3-phosphocholine, for in-vitro studies and found that these phospholipids were acylated and desaturated, revealing important insights into plant lipid biochemistry (Sperling & Heinz, 1993).
Ether Lipids in Cell Membranes of Mycoplasma fermentans
Wagner et al. (2000) identified two new ether lipids, including 1-O-alkyl/alkenyl-glycero-3-phosphocholine, in the cell membrane of Mycoplasma fermentans. This study expanded understanding of the structural components of mycoplasma cell membranes and their biological implications (Wagner et al., 2000).
Interaction with Lipid Membranes
Huang et al. (2013) used similar phospholipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine to study interactions between small molecules and lipid membranes. They found that different lipid compositions in the membranes affected the binding affinity of small molecules, indicating a method to study drug-lipid interactions (Huang et al., 2013).
Kinetics in High-Temperature Water
Changi et al. (2012) examined the behavior of a similar compound, 1,2-dioleoyl-sn-glycero-3-phosphocholine, in high-temperature water, revealing insights into the stability and decomposition pathways of phospholipids under extreme conditions (Changi et al., 2012).
Critical Micellar Concentration Studies
Kramp et al. (1984) investigated the critical micellar concentration of compounds like 1-O-hexadecanoyl-2-acetyl-sn-glycero-3-phosphocholine. Understanding the micellar properties of such compounds is crucial for their application in biological studies and in the formulation of pharmaceuticals (Kramp et al., 1984).
Molecular Organization in Multibilayers
Halladay et al. (1990) used magic-angle spinning NMR to study the molecular organization in multibilayers formed by similar phospholipids. This research contributes to understanding the structure and dynamics of lipid bilayers, which is fundamental to cell membrane biology (Halladay et al., 1990).
Propiedades
Fórmula molecular |
C43H84NO8P |
|---|---|
Peso molecular |
774.1 g/mol |
Nombre IUPAC |
[(2R)-3-heptadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C43H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)52-41(40-51-53(47,48)50-38-37-44(3,4)5)39-49-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20,22,41H,6-19,21,23-40H2,1-5H3/b22-20-/t41-/m1/s1 |
Clave InChI |
SXNXGNVZTLZDHE-IYEJTHTFSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



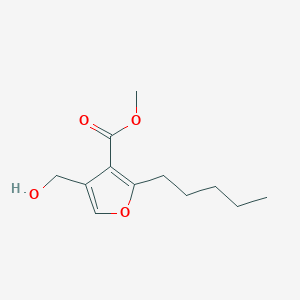
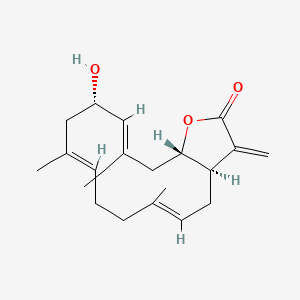
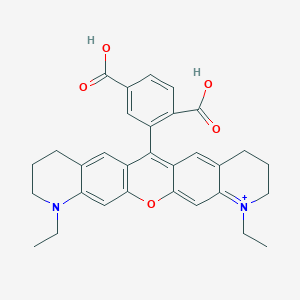
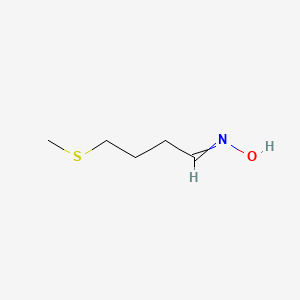
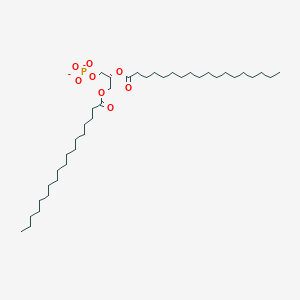
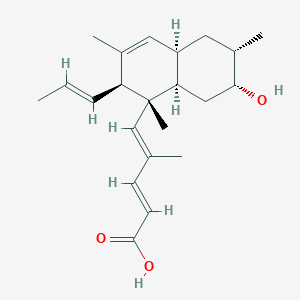
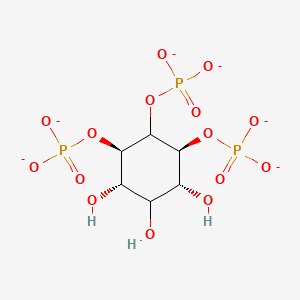
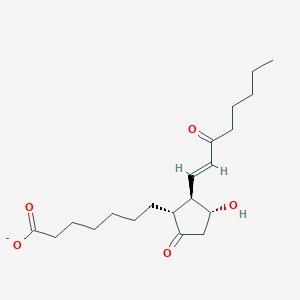

![5-(4'-{[2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}biphenyl-2-yl)tetrazol-1-ide](/img/structure/B1265043.png)
![4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1265044.png)
